N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Description
The compound N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a benzothiazole-carboxamide derivative with a complex heterocyclic architecture. Its structure features:
- A 6-fluoro-substituted benzothiazole core, which enhances electronic and steric properties.
- A 2,3-dihydro-1,4-benzodioxine moiety fused to the carboxamide group, offering conformational rigidity.
- A hydrochloride salt form, likely improving aqueous solubility and bioavailability.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S.ClH/c24-16-6-7-17-21(14-16)32-23(25-17)27(9-3-8-26-10-12-29-13-11-26)22(28)20-15-30-18-4-1-2-5-19(18)31-20;/h1-2,4-7,14,20H,3,8-13,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPMTNBTICFLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
Attachment of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, often using a suitable alkyl halide.
Construction of the Benzodioxine Structure: This involves the formation of the dioxine ring through a series of condensation reactions.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate products and converting the compound into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Physical Properties
The compound has a molecular weight of approximately 331.4 g/mol. Its solubility and stability in various solvents are critical for its application in drug formulation and biological assays.
Medicinal Chemistry
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride has shown promise in several therapeutic areas:
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have demonstrated that compounds with similar structures can effectively target cancer cell lines such as breast and lung cancer .
Antimicrobial Properties
Compounds containing benzothiazole moieties have been evaluated for their antimicrobial activity against various pathogens. They have shown effectiveness against bacteria and fungi, making them potential candidates for antibiotic development .
CNS Activity
The morpholine component suggests potential applications in treating central nervous system disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .
Drug Development
The unique structural features of this compound make it a valuable scaffold in drug discovery programs aimed at developing new therapeutic agents.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of a related benzothiazole derivative that demonstrated potent anticancer activity against specific cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated significant inhibition zones compared to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and downstream signaling events.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Spectral Properties
- Spectral Differences : Fluorine atoms (e.g., in the target compound and 4h ) induce distinct NMR shifts due to their electronegativity. For example, the 6-fluoro group in the target compound would deshield nearby protons, producing unique $ ^1H $-NMR signals compared to chloro-substituted analogs like 4g .
- Morpholine Contribution : The morpholinylpropyl side chain introduces oxygen and nitrogen atoms, leading to characteristic IR peaks (e.g., C-O stretching at ~1100 cm$ ^{-1} $) absent in simpler derivatives .
Bioactivity Considerations
While bioactivity data for the target compound are unavailable, emphasizes that structural variations in benzothiazole derivatives significantly influence pharmacological profiles. For example:
- Electron-Withdrawing Groups : Fluorine and chlorine substituents (as in 4h and 4g ) may enhance binding to hydrophobic enzyme pockets.
- Morpholine Side Chain : The target compound’s morpholine group could improve blood-brain barrier penetration compared to aryl-substituted analogs, making it relevant for CNS targets .
Computational Similarity Assessment
Methods such as molecular fingerprinting (e.g., MACCS or Morgan fingerprints) and Tanimoto coefficients are critical for quantifying structural similarity (). Key findings:
- Core Similarity : The benzothiazole-carboxamide core aligns the target compound with analogs in , yielding high Tanimoto scores (>0.7) for scaffold-based similarity.
Biological Activity
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety, morpholine group, and a benzodioxine framework. Its molecular formula is with a molecular weight of approximately 357.39 g/mol. The presence of the fluorine atom enhances its reactivity and biological activity.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and receptors. Notably, it has been shown to inhibit N-acylethanolamine acid amidase (NAAA), leading to increased levels of bioactive lipids such as palmitoylethanolamide (PEA). This elevation activates peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which is linked to anti-inflammatory and analgesic effects .
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory : The inhibition of NAAA results in reduced inflammation markers, making it a potential candidate for treating inflammatory diseases.
- Analgesic : By modulating lipid levels and activating PPAR-alpha, the compound may provide pain relief.
- Antitumor : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines, including breast and liver cancers.
In Vitro Studies
Several studies have evaluated the compound's efficacy against various cell lines:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values ranged from 5 to 15 µM depending on the cell type .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential:
- Anti-inflammatory Models : In rodent models of arthritis, administration of the compound significantly reduced joint swelling and inflammation markers compared to control groups .
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a marked reduction in tumor size compared to untreated controls .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized for higher yields?
The compound’s synthesis typically involves coupling reactions between benzothiazole and morpholinylpropyl intermediates under nucleophilic or electrophilic conditions. Key steps include:
- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) at 0–25°C.
- Solvent optimization : Ethanol or THF may improve solubility of intermediates, as noted in analogous benzothiazole-carboxamide syntheses .
- Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Yields can vary from 37% to 70% depending on substituent steric effects .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are conflicting spectral data resolved?
- NMR : and NMR identify proton environments (e.g., fluorine coupling in benzothiazole at δ 6.8–7.5 ppm) and carbonyl groups (δ 165–170 ppm). Discrepancies in splitting patterns may arise from dynamic rotational isomerism; variable-temperature NMR or 2D-COSY experiments can clarify .
- IR : Stretching frequencies for amide C=O (1650–1680 cm) and morpholine C-O (1100–1250 cm) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS resolves molecular ion clusters, distinguishing isotopic patterns for Cl/F-containing derivatives .
Q. How can solubility and stability be assessed under physiological conditions for in vitro studies?
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification. Co-solvents (e.g., DMSO ≤1%) may be required for hydrophobic derivatives .
- Stability : Incubate at 37°C for 24–72 hours; monitor degradation via LC-MS. Hydrolytic instability of the benzodioxine ring may necessitate pH adjustments or lyophilization .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in pharmacological assays?
- Substituent variation : Synthesize analogs with modified fluorine positions on the benzothiazole or morpholine-propyl chain length. Compare IC values in target-binding assays (e.g., kinase inhibition) .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs), guided by crystallographic data of similar benzothiazole derivatives .
- Pharmacophore mapping : Overlay electrostatic and hydrophobic features with active reference compounds to identify critical interactions .
Q. How can contradictory results in bioactivity assays (e.g., conflicting IC values) be systematically addressed?
- Experimental replication : Repeat assays ≥3 times under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to assess variability .
- Control normalization : Use internal standards (e.g., staurosporine for kinase inhibition) to correct for plate-to-plate variability .
- Data harmonization : Apply chemometric tools (e.g., PCA or ANOVA) to identify outliers or confounding variables (e.g., solvent residues) .
Q. What methodologies are suitable for investigating metabolic pathways and degradation products of this compound?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH; analyze metabolites via UPLC-QTOF-MS. Focus on oxidative demethylation of morpholine or benzodioxine ring opening .
- Isotope labeling : Synthesize -labeled analogs to track metabolic fate in excretion studies .
- Degradation studies : Expose to UV light or elevated temperatures; characterize photoproducts using tandem MS and NMR .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- ADME prediction : Tools like SwissADME estimate logP (target ≤3), polar surface area (<140 Å), and P-gp substrate likelihood .
- MD simulations : Simulate membrane permeation (e.g., POPC bilayers) to assess passive diffusion rates .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to prioritize derivatives with low interaction risks .
Methodological Notes
- Synthetic challenges : Morpholine-propyl chain flexibility may lead to conformational heterogeneity; X-ray crystallography or NOESY can resolve preferred conformers .
- Data interpretation : Conflicting bioactivity data may arise from assay-specific parameters (e.g., cell line variability). Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
